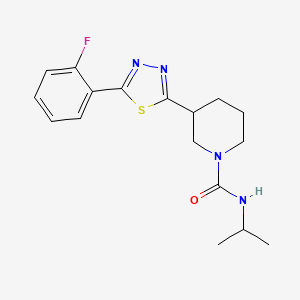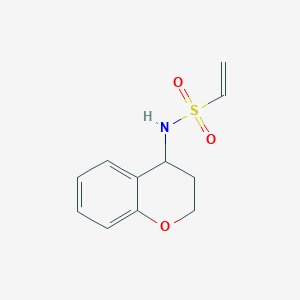![molecular formula C20H18N2O4S B2378598 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate CAS No. 1808639-24-8](/img/structure/B2378598.png)
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanomethyl group, a prop-2-yn-1-yl group, and a phenyl ring substituted with a 2,5-dimethylbenzene-1-sulfonate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyanomethyl and prop-2-yn-1-yl intermediates separately, followed by their coupling with a phenyl ring substituted with a 2,5-dimethylbenzene-1-sulfonate group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl or prop-2-yn-1-yl groups, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups enable it to bind to specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanomethyl and prop-2-yn-1-yl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The phenyl ring and sulfonate group contribute to the compound’s overall stability and solubility, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Aminomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate
- 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonamide
Uniqueness
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate stands out due to its combination of functional groups, which provide a unique reactivity profile. The presence of both cyanomethyl and prop-2-yn-1-yl groups allows for diverse chemical transformations, making it a versatile compound for various applications. Additionally, the sulfonate group enhances its solubility and stability, further distinguishing it from similar compounds.
Propriétés
IUPAC Name |
[4-[cyanomethyl(prop-2-ynyl)carbamoyl]phenyl] 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-12-22(13-11-21)20(23)17-7-9-18(10-8-17)26-27(24,25)19-14-15(2)5-6-16(19)3/h1,5-10,14H,12-13H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHYRKSJSHCCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)N(CC#C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)
![1-(4-phenylpiperazin-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2378523.png)


![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)
![7-chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2378529.png)
![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)



![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)
